Product packaging for Actaplanin B1(Cat. No.:CAS No. 88357-82-8)

Actaplanin B1

Cat. No.: B12770074
CAS No.: 88357-82-8
M. Wt: 1954.2 g/mol
InChI Key: KAKQAAZRQJPUOS-DNGYIYSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actaplanin B1 is a component of the actaplanin complex, a group of broad-spectrum glycopeptide antibiotics produced by the bacterium Actinoplanes missouriensis . Like other actaplanins, it is a complex molecule composed of a peptide core, the amino sugar L-ristosamine, and neutral sugars . Specifically, this compound is characterized by containing a rhamnosyl-glucose disaccharide moiety . This structural composition classifies it within the same family as antibiotics like ristocetin, with which it shares the same amino sugar . The primary research application of this compound is in the study of Gram-positive bacterial infections. It possesses broad-spectrum activity against these pathogens, making it a valuable tool for microbiological research and for investigating the mechanisms of action of glycopeptide antibiotics . Its mechanism involves inhibiting bacterial cell wall synthesis, a characteristic mode of action for this class of antibiotics. Researchers utilize this compound to explore bacterial resistance mechanisms and the structure-activity relationships of complex glycopeptides . This product is supplied for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C90H101ClN8O39 B12770074 Actaplanin B1 CAS No. 88357-82-8

Properties

CAS No.

88357-82-8

Molecular Formula

C90H101ClN8O39

Molecular Weight

1954.2 g/mol

IUPAC Name

methyl 22-amino-2-[(4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5-chloro-64-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-26,44,49-trihydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-31,47-bis[[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29,31,33(60),41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylate

InChI

InChI=1S/C90H101ClN8O39/c1-29-48-19-36(20-49(29)131-88-75(116)71(112)67(108)54(26-100)133-88)61-83(121)97-62-37-21-52(128-39-10-5-32(6-11-39)15-44(80(118)95-61)94-81(119)59(93)33-7-13-46(105)50(18-33)130-48)78(137-90-79(73(114)69(110)56(28-102)135-90)138-87-74(115)70(111)66(107)31(3)127-87)53(22-37)129-47-14-9-35(17-42(47)91)77(136-57-25-43(92)65(106)30(2)126-57)64-85(123)98-63(86(124)125-4)41-23-38(103)24-51(132-89-76(117)72(113)68(109)55(27-101)134-89)58(41)40-16-34(8-12-45(40)104)60(82(120)99-64)96-84(62)122/h5-14,16-24,30-31,43-44,54-57,59-77,79,87-90,100-117H,15,25-28,92-93H2,1-4H3,(H,94,119)(H,95,118)(H,96,122)(H,97,121)(H,98,123)(H,99,120)/t30-,31-,43-,44?,54-,55-,56-,57?,59?,60?,61?,62?,63?,64?,65-,66-,67-,68-,69-,70+,71+,72+,73+,74+,75+,76+,77?,79-,87?,88?,89?,90?/m1/s1

InChI Key

KAKQAAZRQJPUOS-DNGYIYSOSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)OC1[C@H]([C@H]([C@@H]([C@H](O1)C)O)O)O)OC1=CC=C(CC2C(=O)NC(C3=CC(=C(C(=C3)OC3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)C(=O)N7)C=C1)O)C(=O)OC)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)C)O)O)O)OC1=CC=C(CC2C(=O)NC(C3=CC(=C(C(=C3)OC3C(C(C(C(O3)CO)O)O)O)C)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)C(=O)N7)C=C1)O)C(=O)OC)N)O

Origin of Product

United States

Isolation and Purification Methodologies for Actaplanin B1

Cultivation of Actinoplanes missouriensis for Actaplanin (B1258164) Production

The biosynthesis of the actaplanin complex is carried out through the submerged fermentation of Actinoplanes missouriensis. nih.gov This soil-dwelling, Gram-positive filamentous bacterium is cultivated under specific conditions to promote the production of secondary metabolites, including the actaplanin antibiotics. ontosight.ainite.go.jp The success of the fermentation process is highly dependent on the composition of the culture medium and the physical parameters of incubation.

Actinoplanes missouriensis can be grown on various media to support its growth and antibiotic production. dsmz.deresearchgate.netoup.com The selection of a suitable medium is crucial for achieving high yields of actaplanin. Common components of these media include a carbon source, a nitrogen source, and essential minerals.

Below is a table summarizing various cultivation media that can be used for Actinoplanes missouriensis:

Medium ComponentPurposeExample Constituents
Carbon Source Provides energy for growth and biosynthesisGlucose, Soluble Starch, Glycerol
Nitrogen Source Essential for protein and nucleic acid synthesisYeast Extract, Corn Steep Liquor, Peptone
Minerals Cofactors for enzymes and cellular functionsCaCO₃, MgSO₄·7H₂O, (NH₄)₂HPO₄, NaCl, K₂HPO₄
Agar (B569324) Solidifying agent for plate culturesAgar Powder
Water Universal solventDistilled Water
This table is based on data from multiple sources. researchgate.netnih.gov

The fermentation is typically carried out in a submerged culture in flasks or industrial fermenters. The process involves inoculating a sterile production medium with a seed culture of A. missouriensis. The fermentation is then allowed to proceed for a period of several days, typically at a controlled temperature, to allow for the accumulation of the actaplanin complex in the fermentation broth. nih.gov

Primary Extraction and Initial Fractionation Strategies

Due to the polar nature of glycopeptide antibiotics like actaplanin, they are not readily extracted into organic solvents. taylorfrancis.com Therefore, the initial recovery of the actaplanin complex from the fermentation broth relies on other techniques that exploit the physicochemical properties of these molecules. The primary goal of this stage is to separate the actaplanin complex from the mycelia and other soluble components of the fermentation broth.

After fermentation, the first step is the removal of the Actinoplanes missouriensis biomass, which is typically achieved by filtration or centrifugation. nih.govresearchgate.net The resulting cell-free broth contains the dissolved actaplanin complex. The subsequent extraction and fractionation strategies often involve adsorption chromatography.

Commonly employed methods for the initial purification of glycopeptides include:

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. purolite.comiajps.com The actaplanin complex can be adsorbed onto a cation or anion exchange resin, depending on the pH of the solution and the isoelectric point of the actaplanins. After adsorption, the column is washed to remove impurities, and the actaplanin complex is then eluted by changing the pH or increasing the salt concentration of the eluent. google.comfredhutch.org

Adsorption on Synthetic Resins: Non-ionic macroporous resins, such as Amberlite XAD-16 or Diaion HP-20, can be used to adsorb the actaplanin complex from the fermentation broth. google.com The adsorbed glycopeptides are then eluted with a solvent such as aqueous methanol.

Carbon Adsorption: Activated carbon can also be utilized for the initial capture of the actaplanin complex.

These initial steps result in a partially purified actaplanin complex, which is a mixture of several related actaplanin components.

Advanced Chromatographic Techniques for Actaplanin B1 Isolation

To isolate this compound from the complex mixture of actaplanins, more sophisticated and high-resolution chromatographic techniques are necessary.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation of the individual components of the actaplanin complex. nih.goviiab.me Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. thermofisher.com In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The components of the actaplanin complex, including this compound, differ in their hydrophobicity due to variations in their glycosylation patterns. nih.gov This allows for their separation on a reversed-phase column.

A typical RP-HPLC setup for the purification of this compound would involve:

Column: A C18 or C8 bonded silica (B1680970) column is commonly used for the separation of peptides and related compounds. thermofisher.com

Mobile Phase: A gradient of an organic solvent, such as acetonitrile (B52724) or methanol, in water is used to elute the actaplanin components. The mobile phase is often acidified with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. chromatographyonline.com

Detection: The elution of the different actaplanins is monitored using a UV detector, typically at a wavelength where the peptide backbone absorbs.

The following table outlines a representative set of HPLC conditions for the separation of glycopeptide antibiotics:

ParameterCondition
Stationary Phase C18 silica gel
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient A linear gradient from a low to a high percentage of Mobile Phase B
Flow Rate Dependent on column dimensions
Detection UV at 214 nm or 280 nm
This table represents a generalized protocol and would require optimization for the specific separation of this compound.

By carefully collecting the fractions that elute at the retention time corresponding to this compound, a highly purified sample of this specific component can be obtained.

Beyond standard RP-HPLC, other specialized chromatographic techniques can be employed to resolve complex mixtures of glycopeptides like the actaplanins.

Affinity Chromatography: This powerful technique is based on the specific biological interaction between an immobilized ligand and the target molecule. For glycopeptide antibiotics, the affinity ligand can be designed to mimic the D-Ala-D-Ala terminus of the peptidoglycan precursor, which is the natural binding site for this class of antibiotics. nih.gov This approach allows for a highly selective capture and purification of glycopeptides from a complex mixture.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to reversed-phase chromatography that is particularly useful for the separation of polar compounds. nih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent. This technique can provide a different selectivity for the separation of glycopeptides based on their sugar moieties.

Macrocyclic Glycopeptide-Based Chiral Stationary Phases: Interestingly, glycopeptide antibiotics themselves can be immobilized onto a solid support to create chiral stationary phases (CSPs) for HPLC. nih.gov These CSPs are used for the enantioselective separation of a wide range of chiral molecules. While not a method for purifying actaplanin itself, this application highlights the unique molecular recognition capabilities of glycopeptides that are exploited in advanced chromatography.

Structural Elucidation of Actaplanin B1

General Structural Characteristics of the Actaplanin (B1258164) Family

The actaplanins are a family of glycopeptide antibiotics produced by the bacterium Actinoplanes missouriensis. acs.org Members of this family share fundamental structural features, including a conserved peptide core and a specific amino sugar, while exhibiting variability in their neutral sugar components. acs.orgnih.gov

The Conserved Glycopeptide Core Structure

At the heart of every actaplanin molecule lies a complex aglycone, a peptide core composed of aromatic amino acids. acs.org This core structure is a shared characteristic across all identified actaplanin factors, including A, B1, B2, B3, C1, and G. acs.org The structural integrity of this peptide nucleus is crucial for the antibiotic's mechanism of action. Methanolysis experiments have demonstrated that the neutral sugar moieties can be selectively removed, yielding an "actaplanin psi (pseudo)-aglycone" which consists of the core peptide with the amino sugar still attached. acs.org Spectroscopic analysis, particularly 1H NMR, of this pseudo-aglycone has shown similarities to the psi-aglycone of ristocetin (B1679390), another glycopeptide antibiotic. acs.org

The L-Ristosamine Amino Sugar Moiety

A defining feature of the actaplanin family is the presence of an amino sugar. acs.org Through hydrolytic studies, this has been identified as L-ristosamine. acs.org This amino sugar is a constant component across the various actaplanin factors and is directly linked to the conserved peptide core. acs.org

Variability in Neutral Sugar Composition among Actaplanin Factors

The primary source of structural diversity within the actaplanin family arises from the composition and arrangement of neutral sugar moieties. acs.org These sugars are attached to the core aglycone and vary between the different actaplanin factors. acs.org Hydrolytic experiments have identified glucose, mannose, and rhamnose as the constituent neutral sugars. acs.org It is this variation in the neutral sugar content that differentiates the individual actaplanins, such as A, B1, B2, B3, C1, and G, from one another. acs.org

Specific Glycosylation Pattern of Actaplanin B1

This compound, a specific member of this antibiotic complex, is distinguished by its unique arrangement of sugar residues.

Identification and Position of the Rhamnosyl-Glucose Disaccharide (R1) in this compound

A key structural feature of this compound is the presence of a specific disaccharide. This has been identified as a rhamnosyl-glucose unit, designated as R1. This disaccharide is a defining characteristic that distinguishes this compound from other members of the actaplanin complex, such as Actaplanin A, which contains a mannosyl-glucose disaccharide in the same position.

Composition of Other Sugar Moieties in this compound

In addition to the characteristic rhamnosyl-glucose disaccharide, the complete structure of this compound includes other sugar moieties. The actaplanin family is known to possess mannose attached at various positions on the glycopeptide core. While the precise location of these additional sugars on the this compound molecule requires further detailed structural analysis, the presence of glucose, mannose, and rhamnose as potential components has been established for the actaplanin complex as a whole. acs.org

Biosynthetic Pathways and Genetic Determinants of Actaplanin B1

The Biosynthetic Role of Actinoplanes missouriensis in Actaplanin (B1258164) Production

Actaplanin is a complex of glycopeptide antibiotics produced by the Gram-positive actinobacterium Actinoplanes missouriensis. nih.goviiab.me Strains of this microorganism are known for their capacity to synthesize a variety of secondary metabolites, including the actaplanin complex. mdpi.com The term "actaplanin" does not refer to a single molecule but rather to a mixture of closely related compounds. jst.go.jpjst.go.jp High-performance liquid chromatography (HPLC) has been utilized to separate and identify the individual components of this complex, which include Actaplanin A, B1, B2, B3, C1, and G. nih.govjst.go.jp

These components share a common structural feature: a core peptide aglycone. nih.govjst.go.jp The variation among the different actaplanins arises from the composition of the sugar moieties attached to this core. jst.go.jpjst.go.jp Hydrolysis experiments have demonstrated that all major actaplanin factors are composed of the same peptide core, an amino sugar identified as L-ristosamine, and different quantities of the neutral sugars glucose, mannose, and rhamnose. nih.govjst.go.jpjst.go.jp Therefore, the primary role of Actinoplanes missouriensis in the biosynthesis of Actaplanin B1 is to construct the heptapeptide (B1575542) core and subsequently glycosylate it with a specific combination of sugar residues that define the B1 variant.

Elucidation of Glycopeptide Biosynthetic Gene Clusters (BGCs) in Actinobacteria

The production of complex secondary metabolites like this compound in actinobacteria is orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC). nih.govnih.gov These bacteria are renowned for their ability to produce a wide array of natural products, and genomic sequencing has revealed that their genomes contain numerous BGCs, many of which are "silent" or expressed at very low levels under standard laboratory conditions. nih.govresearchgate.netmcmaster.ca

Glycopeptide antibiotics (GPAs), including actaplanin, are synthesized via pathways encoded by these large BGCs. nih.govfrontiersin.org A typical GPA BGC contains all the necessary genetic information for the antibiotic's production, including genes for the non-ribosomal synthesis of the peptide backbone, enzymes for tailoring reactions such as halogenation and oxidation, and glycosyltransferases for attaching sugar moieties. frontiersin.org Furthermore, these clusters often house genes responsible for self-resistance, which protect the producing organism from the antibiotic it synthesizes, as well as regulatory genes that control the expression of the entire cluster. nih.gov The discovery and analysis of these BGCs through genome mining have become a cornerstone of natural product research, providing insights into the biosynthetic potential of actinomycetes. nih.govmcmaster.ca

Evolutionary Trajectories of Glycopeptide Biosynthesis Genes

The evolutionary history of glycopeptide antibiotic (GPA) biosynthesis is ancient and complex. Phylogenetic analyses suggest that the genes for GPA biosynthesis and the associated resistance mechanisms emerged approximately 150-400 million years ago, originating from a pre-existing pool of genetic components. core.ac.ukmcmaster.ca The diversity seen in modern glycopeptides is a direct result of this long and intricate evolutionary path. core.ac.ukmcmaster.ca

The evolution of GPA BGCs appears to have been driven, in part, by the mechanism of action of the antibiotics themselves. core.ac.uk Resistance genes, particularly those of the van type, are often found within or near the BGCs in producing organisms. nih.govnih.gov The contemporaneous appearance of biosynthesis and resistance genes suggests a co-evolutionary arms race, where the development of the antibiotic weapon necessitated the simultaneous development of a shield. core.ac.ukmcmaster.ca This tight linkage ensures that the producing organism can survive its own chemical arsenal. The modular nature of BGCs has likely facilitated their evolution, allowing for the exchange of genes and entire operons, leading to the structural diversification of the glycopeptide scaffolds and their glycosylation patterns. nih.gov

Enzymatic Steps and Glycosyltransferases in this compound Assembly

The assembly of this compound is a multi-step enzymatic process. The foundational structure is a heptapeptide aglycone, which is common to all actaplanins. frontiersin.org This core is decorated with sugar residues in a series of tailoring reactions catalyzed by specific enzymes.

The key components that differentiate the actaplanins are the neutral sugars. Each variant possesses the core peptide and the amino sugar L-ristosamine, but differs in its neutral sugar composition. nih.govjst.go.jpjst.go.jp The specific glycosylation pattern is what defines this compound.

Table 1: Sugar Composition of Actaplanin Variants

Actaplanin Variant Core Components Neutral Sugars
This compound Peptide Core + L-ristosamine Glucose, Rhamnose
Actaplanin B2 Peptide Core + L-ristosamine Glucose, Rhamnose
Actaplanin B3 Peptide Core + L-ristosamine Glucose, Rhamnose, Mannose
Actaplanin C1 Peptide Core + L-ristosamine Glucose, Rhamnose, Mannose
Actaplanin G Peptide Core + L-ristosamine Glucose, Rhamnose, Mannose

| Actaplanin A | Peptide Core + L-ristosamine | Glucose, Rhamnose |

Note: While some variants share the same types of neutral sugars, their quantity and attachment points differ, creating distinct molecules.

The attachment of these sugar moieties is catalyzed by a class of enzymes known as glycosyltransferases (GTs). nih.govfrontiersin.org These enzymes are typically encoded within the actaplanin BGC and exhibit specificity for both the sugar donor (usually a nucleotide-activated sugar) and the aglycone acceptor. frontiersin.org The glycosylation process is crucial, as it significantly impacts the solubility and biological activity of the final antibiotic molecule. frontiersin.org The sequential action of different GTs builds the final carbohydrate structure of this compound.

Transcriptional and Post-Transcriptional Regulation of Actaplanin Biosynthesis

The production of actaplanin is tightly regulated at the genetic level to ensure it occurs at the appropriate time in the organism's life cycle, often coinciding with specific developmental stages or environmental cues. This regulation occurs at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation: The expression of the actaplanin BGC is controlled by regulatory proteins that bind to DNA and either activate or repress transcription. These regulators can be pathway-specific, such as members of the Streptomyces Antibiotic Regulatory Protein (SARP) family, which often reside within the BGC and control its expression directly. researchgate.net Additionally, global regulators, which respond to broader cellular signals like nutrient availability or stress, also play a crucial role. For instance, two-component systems, such as MtrAB in Actinoplanes deccanensis, can influence secondary metabolism in response to external stimuli. nih.gov The biosynthesis of other antibiotics in related species is known to be sensitive to environmental factors like the concentration of inorganic phosphate, which can abolish the transcription of biosynthetic genes. nih.gov

Post-Transcriptional Regulation: After the genes in the BGC are transcribed into messenger RNA (mRNA), further layers of regulation can occur before the final proteins are made. In eukaryotes, and to a lesser extent in prokaryotes, post-transcriptional modifications can stabilize the mRNA and control its translation into protein. youtube.com These mechanisms can include the addition of a 5' cap and a 3' poly-A tail to the mRNA, which protect it from degradation and facilitate ribosome binding. youtube.com While the specific post-transcriptional mechanisms governing actaplanin biosynthesis are not fully detailed, these general principles of gene expression control are fundamental to modulating the production of complex metabolites. mdpi.comresearchgate.net

Biotechnological Strategies for Enhancing this compound Production

Increasing the yield of this compound from Actinoplanes missouriensis is a significant goal for potential industrial applications. Several biotechnological strategies can be employed to achieve this.

One major approach is the genetic manipulation of the producing strain. This can involve the overexpression of positive regulatory genes or the deletion of negative regulators to enhance the transcription of the entire actaplanin BGC. nih.gov For example, CRISPR interference (CRISPRi) has been used in Actinoplanes sp. to silence transcriptional regulators, which in some cases led to enhanced production of secondary metabolites. mdpi.com

Another strategy is to activate silent or poorly expressed BGCs. Many actinomycetes possess a vast biosynthetic potential that is not realized under typical fermentation conditions. mcmaster.ca Altering culture conditions or introducing specific signaling molecules can sometimes trigger the expression of these clusters. Heterologous expression, which involves cloning the entire BGC into a different, more tractable host organism that is optimized for high-yield fermentation, is another powerful technique. nih.govresearchgate.net Furthermore, rational genetic engineering can be used to modify biosynthetic pathways to increase the flux of precursors toward this compound or to knock out competing pathways that divert resources to other secondary metabolites. mcmaster.cadaneshyari.com

Molecular Mechanism of Action of Actaplanin B1

Identification of Bacterial Cellular Targets: Peptidoglycan Precursors

The primary cellular targets of Actaplanin (B1258164) B1 are the peptidoglycan precursors, specifically the lipid intermediate II. googleapis.com Peptidoglycan is an essential polymer that forms the rigid exoskeleton of bacterial cells, providing structural support and protection against osmotic stress. nih.govfrontiersin.org Its synthesis is a complex process that occurs in several stages, beginning in the cytoplasm with the formation of precursor molecules. sigmaaldrich.comcreative-biolabs.com These precursors, which include a terminal D-alanyl-D-alanine (D-Ala-D-Ala) moiety, are then transported across the cell membrane to the site of cell wall assembly. creative-biolabs.comucl.ac.be

Actaplanin B1, like other glycopeptide antibiotics such as vancomycin (B549263), is believed to bind with high affinity and specificity to these N-terminal sequences of peptidoglycan precursors. googleapis.comasm.org By sequestering these essential building blocks, this compound effectively prevents their incorporation into the growing peptidoglycan chain. googleapis.com

Molecular Interactions of this compound with D-Alanyl-D-Alanine Termini

The interaction between this compound and the D-Ala-D-Ala termini of peptidoglycan precursors is a highly specific molecular recognition event. googleapis.comucl.ac.be This binding is primarily mediated by the formation of a series of hydrogen bonds between the peptide backbone of the antibiotic and the D-Ala-D-Ala dipeptide of the precursor. ucl.ac.be

While the precise number of hydrogen bonds for this compound is not explicitly detailed in the provided results, the mechanism is analogous to that of vancomycin, which forms five crucial hydrogen bonds with its target. ucl.ac.be This stable complex formation effectively "caps" the end of the precursor, preventing it from being utilized by the enzymes responsible for cell wall synthesis. ucl.ac.benih.gov The specificity of this interaction is a key determinant of the antibiotic's activity against susceptible bacteria. psu.edu

Inhibition of Bacterial Cell Wall Biosynthesis Enzymes (e.g., Transglycosylase)

By binding to the D-Ala-D-Ala terminus of the peptidoglycan precursors, this compound indirectly inhibits the activity of key bacterial cell wall biosynthesis enzymes, most notably transglycosylase. googleapis.comnih.gov Transglycosylase is responsible for the polymerization of the glycan strands of peptidoglycan, a critical step in the elongation of the cell wall. creative-biolabs.combasicmedicalkey.com

The sequestration of the lipid II precursor by this compound prevents the transglycosylase enzyme from accessing its substrate. googleapis.com This steric hindrance effectively halts the addition of new peptidoglycan units to the existing cell wall. ucl.ac.be Consequently, the synthesis of the peptidoglycan layer is arrested, leading to a weakened and defective cell wall structure. mdpi.comnih.gov This mechanism of inhibiting the polymerization step is a hallmark of glycopeptide antibiotics. creative-biolabs.commcmaster.ca

Stereochemical Considerations in Glycopeptide-Target Binding

The binding of glycopeptide antibiotics like this compound to their D-Ala-D-Ala target is highly dependent on stereochemistry. The specific three-dimensional arrangement of atoms in both the antibiotic and the target peptide is crucial for the formation of the stable complex. ncats.ionih.gov

The peptide core of this compound forms a rigid, pocket-like structure that is complementary in shape and chemical properties to the D-Ala-D-Ala terminus. researchgate.net Any alteration in the stereochemistry of either the antibiotic or the target can significantly reduce or abolish binding affinity, rendering the antibiotic ineffective. This stereochemical specificity is a fundamental aspect of the molecular recognition that underpins the antibiotic's mechanism of action.

Impact on Bacterial Cell Wall Integrity and Lysis

The inhibition of peptidoglycan synthesis by this compound has a catastrophic effect on the bacterial cell wall. mdpi.comnih.gov The cell wall is a dynamic structure that is constantly being remodeled during bacterial growth and division. frontiersin.org By blocking the incorporation of new building blocks, this compound disrupts the delicate balance between cell wall synthesis and degradation. nih.gov

This disruption leads to a progressive weakening of the peptidoglycan layer, rendering the cell unable to withstand its internal turgor pressure. nih.govfrontiersin.org Ultimately, the compromised cell wall fails, resulting in the leakage of cellular contents and cell lysis. mdpi.comnih.gov This bactericidal outcome is the direct consequence of the initial binding of this compound to the peptidoglycan precursors and the subsequent cascade of events that undermine the structural integrity of the bacterial cell. basicmedicalkey.comnih.gov

Derivatives and Semisynthetic Modifications of Actaplanin B1 for Research Applications

Structural Characterization of Hydrolytic Derivatives of Actaplanin (B1258164) B1

The hydrolysis of Actaplanin B1 can lead to the removal of its rhamnosyl-glucose disaccharide group. google.com This reaction results in the formation of Actaplanin C2a. google.com This particular derivative is a major product of the hydrolysis of this compound, accounting for approximately 16% of the resulting mixture. google.com The formation of Actaplanin C2a is also observed during the hydrolysis of other actaplanins, such as A and B2. google.com

In a more specific hydrolytic event, this compound can undergo the removal of a mannose residue to form Actaplanin L. google.com This derivative represents a smaller fraction of the hydrolysis products, estimated at about 2%. google.com The generation of Actaplanin L highlights the differential lability of the various glycosidic linkages within the parent molecule under hydrolytic conditions. google.com

Strategies for Semisynthetic Modification of the this compound Scaffold

While rational modifications to the peptide core of actaplanin have been limited, the peripheral sugar moieties provide accessible handles for semisynthetic alterations. mcmaster.ca Strategies often involve the chemical or enzymatic modification of the existing sugar residues or the aglycone scaffold. These modifications can include acylation, alkylation, or the introduction of new functional groups to explore and enhance biological activity. The goal of such modifications is often to improve potency, broaden the antibacterial spectrum, or overcome resistance mechanisms. Semisynthetic derivatives of related glycopeptides, such as teicoplanin and vancomycin (B549263), have shown that modifications to the sugar moieties can significantly impact their antibacterial properties. googleapis.comgoogleapis.comresearchgate.net

Utilization of this compound Derivatives in Investigating Bacterial Resistance Mechanisms

Derivatives of this compound are valuable in the study of bacterial resistance to glycopeptide antibiotics. Bacteria can develop resistance through several mechanisms, including alteration of the drug target, enzymatic inactivation of the antibiotic, or decreased cellular permeability. nih.govnih.govmdpi.comfrontiersin.org By using a panel of this compound derivatives with systematic structural changes, researchers can probe the specific interactions between the antibiotic and the bacterial cell wall precursor, Lipid II. These studies can help to identify which parts of the this compound molecule are critical for overcoming resistance mechanisms. For example, semisynthetic derivatives with modified side chains may exhibit restored activity against vancomycin-resistant strains by establishing new interactions with the altered bacterial target. researchgate.net

Advanced Research Methodologies and Theoretical Frameworks Applied to Actaplanin B1

Application of Advanced Chromatographic and Spectroscopic Techniques in Glycopeptide Analysis

The analysis and purification of Actaplanin (B1258164) B1 from the complex mixture of related factors produced by Actinoplanes missouriensis rely heavily on advanced chromatographic and spectroscopic methods. wikipedia.orgnih.gov High-Performance Liquid Chromatography (HPLC) has been a cornerstone technique for the separation and isolation of individual actaplanin components, including Actaplanin B1. wikipedia.orgnih.gov The use of HPLC allows for the resolution of structurally similar glycopeptides, which is essential for obtaining pure compounds for further characterization. wikipedia.orgnih.gov

Modern advancements have seen the coupling of HPLC with mass spectrometry (HPLC-MS), a powerful technique for the analysis of complex mixtures. epo.orggoogleapis.commeasurlabs.com This hyphenated technique provides not only separation but also mass information, enabling the identification of known and potentially novel glycopeptide variants within a sample. measurlabs.com For a compound like this compound, UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry) would offer enhanced separation efficiency and sensitivity, allowing for precise quantification and structural elucidation. s4science.atnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable in determining the intricate three-dimensional structure of the actaplanins. drugfuture.com One-dimensional (¹H NMR) and two-dimensional NMR techniques are employed to decipher the connectivity of atoms within the molecule, including the peptide core and the arrangement of sugar moieties. nih.govdrugfuture.comjst.go.jp The ¹H NMR spectrum of the actaplanin pseudo-aglycone, for instance, has shown similarities to that of ristocetin (B1679390), another glycopeptide antibiotic, providing crucial structural clues. nih.gov Advanced NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in assigning all the proton and carbon signals of this compound, leading to a complete structural confirmation. researchgate.net

Table 1: Chromatographic and Spectroscopic Techniques in this compound Research

Technique Application in this compound Research Key Findings/Potential Insights
High-Performance Liquid Chromatography (HPLC) Separation and purification of this compound from the actaplanin complex. wikipedia.orgnih.gov Isolation of pure this compound for structural and biological studies.
HPLC-Mass Spectrometry (HPLC-MS) Identification and quantification of this compound in fermentation broths and biological samples. epo.orggoogleapis.com Rapid and sensitive detection; confirmation of molecular weight.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the three-dimensional structure of this compound and its components. nih.govdrugfuture.comjst.go.jp | Determination of the peptide backbone structure, sugar composition, and glycosidic linkages. |

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively published, the theoretical frameworks applied to other glycopeptide antibiotics like vancomycin (B549263) and oritavancin (B1663774) provide a clear blueprint for such research. annualreviews.orgresearchgate.netosti.govosti.gov Computational chemistry and MD simulations are powerful tools for understanding the molecular recognition processes that govern the antibiotic's mechanism of action. annualreviews.orgjpiamr.eu These methods can model the interaction of this compound with its biological target, the D-Ala-D-Ala terminus of lipid II in bacterial cell wall precursors. annualreviews.orgosti.gov

MD simulations can provide insights into the conformational dynamics of this compound in solution and when bound to its target. annualreviews.org By simulating the atomic movements over time, researchers can understand the flexibility of the molecule and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the antibiotic-target complex. researchgate.netosti.gov For instance, simulations can reveal the role of the sugar moieties and the peptide core in the binding affinity and specificity of the antibiotic. researchgate.net Furthermore, computational approaches like steered molecular dynamics can be used to simulate the unbinding process, providing information on the strength and nature of the interaction. researchgate.net Such studies are invaluable for understanding the structural basis of antibiotic activity and for the rational design of novel glycopeptide derivatives with enhanced efficacy. osti.govjpiamr.eu

Table 2: Potential Applications of Computational Methods to this compound

Computational Method Research Goal Expected Outcome
Homology Modeling Predict the 3D structure of this compound's target-binding domain. A viable 3D model for initiating molecular docking and dynamics studies.
Molecular Docking Predict the binding pose of this compound to the D-Ala-D-Ala terminus. Identification of the most stable binding conformation and key interacting residues.
Molecular Dynamics (MD) Simulations Investigate the dynamic behavior and stability of the this compound-target complex. annualreviews.orgresearchgate.net Understanding of conformational changes upon binding and the role of solvent molecules.

| Free Energy Calculations | Quantify the binding affinity of this compound to its target. | A theoretical basis for comparing the efficacy of this compound with other glycopeptides. |

Genomic and Proteomic Approaches to this compound Biosynthesis and Activity

The biosynthesis of glycopeptide antibiotics is a complex process involving a large, multi-enzyme machinery encoded by a biosynthetic gene cluster (BGC). jpiamr.eunih.gov Genomic approaches are fundamental to identifying and characterizing the this compound BGC in Actinoplanes missouriensis. jst.go.jpdntb.gov.ua By sequencing the genome of the producing organism, researchers can locate the cluster of genes responsible for synthesizing the heptapeptide (B1575542) backbone, the modifying enzymes that perform cross-linking and glycosylation, and the regulatory elements that control its production. jpiamr.eunih.govasm.org The complete genome sequence of Actinoplanes missouriensis is available, providing a critical resource for this endeavor. nih.gov The identification of the Actaplanin BGC would enable genetic engineering strategies to improve yields or create novel derivatives. researchgate.net

Proteomics, the large-scale study of proteins, complements genomic studies by providing a direct picture of the enzymes being expressed under specific conditions. asm.orgasm.org Using techniques like mass spectrometry-based proteomics, scientists can identify the proteins of the this compound biosynthetic pathway present in Actinoplanes missouriensis during antibiotic production. asm.org This can confirm the function of genes identified in the BGC and help to understand the regulation of the pathway. asm.orgasm.org For example, a proteomics-based approach was used to identify the transcriptional regulator BldD, which plays a role in the life cycle and secondary metabolism of Actinoplanes missouriensis. asm.orgasm.org

Table 3: Omics Approaches in this compound Research

Omics Approach Objective Potential Discoveries
Genomics Identify and characterize the this compound biosynthetic gene cluster in Actinoplanes missouriensis. jst.go.jpdntb.gov.ua The complete set of genes for this compound synthesis, including those for the peptide core, tailoring enzymes, and regulation. nih.gov
Transcriptomics Study the expression levels of the this compound biosynthetic genes under different conditions. Understanding of the regulatory networks that control this compound production.
Proteomics Identify the proteins involved in this compound biosynthesis and cellular response. asm.orgasm.org Confirmation of gene function and identification of key enzymes for targeted engineering.

| Metabolomics | Analyze the profile of small molecules, including this compound and its precursors, in the cell. | Insights into the metabolic flux through the biosynthetic pathway and identification of bottlenecks. |

Phylogenetic Analysis of Glycopeptide-Producing Microorganisms

Phylogenetic analysis of Actinoplanes missouriensis, the producer of Actaplanin, provides an evolutionary context for the production of this glycopeptide antibiotic. researchgate.net By comparing the 16S rRNA gene sequences and other conserved genes, the relationship of Actinoplanes missouriensis to other glycopeptide-producing actinomycetes can be established. researchgate.net This can reveal evolutionary links and potential for horizontal gene transfer of biosynthetic gene clusters among different species. The genus Actinoplanes is known for producing a variety of bioactive compounds, and understanding its phylogenetic placement helps in prospecting for novel secondary metabolites. jst.go.jp The phylogenetic tree of Actinoplanes species can guide the search for new glycopeptide antibiotics by identifying related strains that may produce unique structural variants.

Bioautography and Bioassay Techniques for Functional Assessment of this compound

Bioautography is a powerful technique that combines chromatography with a biological assay to detect antimicrobial activity directly on a chromatogram. nih.gov This method has been specifically applied to the analysis of actaplanin. nih.gov In this technique, a crude or partially purified extract containing actaplanin is separated by thin-layer chromatography (TLC). The developed chromatogram is then overlaid with an agar (B569324) medium inoculated with a susceptible test organism, such as Bacillus subtilis. nih.gov After incubation, zones of growth inhibition appear on the chromatogram at the locations of the antimicrobial compounds, allowing for the direct visualization of the active components, including this compound. nih.gov This technique was instrumental in a study of aglycone formation during the hydrolysis of the actaplanin complex, showing that the hydrolysis products retained antimicrobial activity. nih.gov

Standard bioassays, such as broth or agar dilution methods, are also crucial for determining the minimum inhibitory concentration (MIC) of pure this compound against a panel of pathogenic bacteria. asm.orgnih.govgoogleapis.comepo.org These assays provide quantitative data on the antibiotic's potency and spectrum of activity, which are essential for its functional assessment. asm.orgnih.gov

Table 4: Mentioned Compounds

Compound Name
This compound
Actaplanin
Ristocetin
Vancomycin
Oritavancin
Lipid II
D-Ala-D-Ala
Bacillus subtilis
Teicoplanin
A35512B
A47934
A4103A
A41030E
Actaplanin A1
Actaplanin B2

Comparative Research on Actaplanin B1 Within the Glycopeptide Family

Comparative Structural Analysis with Other Actaplanin (B1258164) Factors (A, B2, B3, C1, G)

The actaplanin complex, produced by Actinoplanes missouriensis, consists of several closely related factors. Hydrolytic studies have revealed that Actaplanins A, B1, B2, B3, C1, and G all share an identical peptide core, known as the aglycone, and a common amino sugar, L-ristosamine. The structural diversity among these factors arises from variations in the number and type of neutral sugar moieties attached to the core.

The central structure is a heptapeptide (B1575542) backbone, rich in aromatic amino acids, which is characteristic of the glycopeptide class. The differentiation between the actaplanin factors lies in their glycosylation patterns, specifically the composition of glucose, mannose, and rhamnose units. This variation in sugar content directly influences the physicochemical properties of each factor.

Table 1: Comparative Neutral Sugar Composition of Actaplanin Factors
Actaplanin FactorGlucose ResiduesMannose ResiduesRhamnose Residues
Actaplanin A111
Actaplanin B1121
Actaplanin B2120
Actaplanin B3110
Actaplanin C1221
Actaplanin G200

Mechanistic Comparisons with Related Glycopeptides: Ristocetin (B1679390) and Vancomycin (B549263)

The antibacterial mechanism of this compound is consistent with that of other glycopeptide antibiotics, such as ristocetin and vancomycin. nih.gov These antibiotics function by inhibiting the synthesis of the bacterial cell wall. nih.gov The primary target for this class of antibiotics is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. nih.gov By binding to this dipeptide, glycopeptides physically obstruct the enzymes responsible for the transglycosylation and transpeptidation steps in peptidoglycan polymerization, leading to a weakened cell wall and eventual cell lysis. doseme-rx.comwikipedia.org

Table 2: Mechanistic Comparison of this compound, Ristocetin, and Vancomycin
FeatureThis compoundRistocetinVancomycin
Primary TargetD-alanyl-D-alanine terminus of peptidoglycan precursorsD-alanyl-D-alanine terminus of peptidoglycan precursorsD-alanyl-D-alanine terminus of peptidoglycan precursors
MechanismInhibition of transglycosylation and transpeptidationInhibition of transglycosylation and transpeptidationInhibition of transglycosylation and transpeptidation nih.gov
Key InteractionBinding to peptidoglycan precursorsBinding to peptidoglycan precursors; induces platelet aggregationForms five hydrogen bonds with the target dipeptide wikipedia.org

Comparative Genomics of Biosynthetic Gene Clusters Across Glycopeptide Producers

The biosynthesis of glycopeptide antibiotics is orchestrated by large, complex biosynthetic gene clusters (BGCs). Comparative analysis of these BGCs from different producer organisms, such as those for vancomycin (Amycolatopsis orientalis) and the A47934 glycopeptide (Streptomyces toyocaensis), reveals a conserved set of core genes responsible for the synthesis of the heptapeptide backbone. nih.govpnas.orgpnas.org These clusters typically encode non-ribosomal peptide synthetases (NRPSs), enzymes for the synthesis of non-proteinogenic amino acids, and tailoring enzymes like glycosyltransferases and halogenases. pnas.org

Phylogenetic studies of these gene clusters suggest a mosaic structure, indicating that the acquisition of distinct genetic elements has played a significant role in the evolution of glycopeptide diversity. nih.gov While a dedicated BGC for this compound has not been as extensively characterized as that for vancomycin, it is expected to share significant homology in the genes responsible for the peptide core synthesis. The variations would likely be found in the glycosyltransferase genes, reflecting the unique sugar composition of the different actaplanin factors. The presence of homologous resistance genes within these clusters is also a common feature, providing the producer organism with a self-protection mechanism. nih.govnih.gov

Insights into Bacterial Resistance Mechanisms from Comparative Glycopeptide Studies

The primary mechanism of acquired resistance to glycopeptides in pathogenic bacteria involves the alteration of the antibiotic's target. nih.gov This is most notably achieved through the expression of a set of genes, commonly referred to as the van gene cluster, which leads to the replacement of the D-Ala-D-Ala terminus in peptidoglycan precursors with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). nih.govnih.gov This substitution significantly reduces the binding affinity of glycopeptides like vancomycin.

Comparative studies have shown that genes homologous to the van resistance genes are present in the glycopeptide-producing actinomycetes themselves. nih.govnih.govnih.govresearchgate.net This suggests that these resistance mechanisms likely originated in the producer organisms as a means of self-defense and were later transferred to pathogenic bacteria. nih.govnih.govresearchgate.net Therefore, understanding the interplay between the biosynthetic and resistance genes in organisms like Actinoplanes missouriensis can provide valuable insights into the evolution and dissemination of glycopeptide resistance.

Future Directions in Comparative Glycopeptide Research and Antibiotic Development

The rise of antibiotic-resistant bacteria necessitates the development of new and improved antimicrobial agents. Comparative studies within the glycopeptide family are crucial for this endeavor. By understanding the structural and mechanistic nuances that differentiate compounds like this compound, vancomycin, and ristocetin, researchers can engage in rational drug design to create next-generation glycopeptides.

Future research will likely focus on:

Semisynthetic Modifications: Utilizing the core structures of natural glycopeptides like this compound to create novel derivatives with enhanced activity against resistant strains.

Biosynthetic Engineering: Manipulating the biosynthetic gene clusters of producer organisms to generate novel glycopeptide variants with altered glycosylation patterns or other structural modifications.

Overcoming Resistance: Designing glycopeptides that can effectively bind to the altered D-Ala-D-Lac or D-Ala-D-Ser targets in resistant bacteria.

Exploring Novel Mechanisms: Investigating glycopeptides with dual mechanisms of action to reduce the likelihood of resistance development.

A deeper understanding of the comparative genomics, structural biology, and mechanisms of action and resistance within the glycopeptide family will be instrumental in the ongoing effort to combat multidrug-resistant pathogens.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the structural identity and purity of Actaplanin B1 in feed additive studies?

  • Methodological Answer: Structural elucidation requires high-resolution techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For novel compounds, full spectroscopic data (e.g., 1^1H/13^13C NMR, IR) and chromatographic purity profiles (≥95% by HPLC) must be provided to confirm identity and exclude impurities . For known compounds, cross-referencing with published spectral databases is essential.

Q. How does this compound influence rumen fermentation dynamics, and what in vitro models are appropriate to validate its mechanism of action?

  • Methodological Answer: In vitro batch cultures using rumen fluid from fistulated cattle can simulate fermentation. Parameters such as volatile fatty acid (VFA) concentrations (e.g., propionate, acetate) should be quantified via gas chromatography. Studies indicate this compound increases propionate production without altering total VFA yield, suggesting a shift in microbial metabolic pathways . Parallel metagenomic analysis of rumen microbiota can identify taxonomic shifts linked to this effect.

Q. What standardized assays are used to evaluate the bioactivity of this compound in livestock trials?

  • Methodological Answer: Controlled feeding trials with randomized block designs are critical. Metrics include daily weight gain (DWG), feed conversion efficiency, and serum biomarkers (e.g., glucose, insulin). In pasture-based studies, rotational grazing protocols (e.g., 7-day rotations across uniform pasture plots) minimize environmental variability . Data should be analyzed using mixed-effects models to account for individual animal variability.

Advanced Research Questions

Q. How can researchers resolve contradictions in optimal this compound dosages observed across grazing trials (e.g., 255 vs. 257 mg/head/day)?

  • Methodological Answer: Meta-analytical approaches integrating data from multiple trials can identify confounding variables (e.g., pasture quality, cattle breed). For example, in , Trial A (Hereford cattle) and Trial B (Angus cattle) showed minor dosage discrepancies, potentially due to breed-specific metabolic differences. Sensitivity analysis and subgroup stratification are recommended to isolate dosage-efficacy relationships .

Q. What experimental design considerations are critical for isolating the effects of this compound from confounding variables in pasture-based livestock studies?

  • Methodological Answer: Use factorial designs to test interactions between this compound dosage and variables like pasture rotation frequency or supplemental feed (e.g., corn intake). highlights the importance of controlling mineral mix composition and rotational grazing schedules. Replication across multiple pasture plots and seasons reduces spatial-temporal biases .

Q. How can researchers assess the long-term ecological impact of this compound on soil microbiota and antibiotic resistance genes in grazing systems?

  • Methodological Answer: Longitudinal studies combining soil metagenomics (shotgun sequencing) and qPCR for resistance gene quantification are essential. Sampling should occur pre- and post-treatment across grazing cycles. Statistical tools like permutational multivariate analysis (PERMANOVA) can evaluate shifts in microbial community structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.